Hydrogen Bond Donor Count and Lipophilicity: Physicochemical Differentiation of the Methyl Carbamate Derivative from Sulfadimidine
The methyl carbamate modification eliminates the two hydrogen bond donor atoms present in the sulfadimidine primary amine (NH₂). The target compound records HBD = 0, whereas sulfadimidine has HBD = 2 (from the 4-amino group). The calculated logP of the target compound is 0.62, which is lower than the logP of ~0.89 reported for sulfadimidine, indicating increased hydrophilicity despite elimination of the polar NH₂ group—attributable to the additional carbonyl and ether oxygens of the carbamate [1][2]. The topological polar surface area increases from approximately 98 Ų (sulfadimidine) to 109.20 Ų for the target compound [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) / clogP / TPSA |
|---|---|
| Target Compound Data | HBD = 0; clogP = 0.62; TPSA = 109.20 Ų; MW = 336.37 |
| Comparator Or Baseline | Sulfadimidine: HBD = 2; logP ≈ 0.89; TPSA ≈ 98 Ų; MW = 278.33 |
| Quantified Difference | ΔHBD = -2; ΔclogP = -0.27; ΔTPSA = +11.2 Ų; ΔMW = +58.04 |
| Conditions | Computed molecular descriptors from DrugBank (sulfadimidine) and Sildrug/ECBD database (target compound) |
Why This Matters
The absence of hydrogen bond donors (HBD = 0) and lower clogP predict altered membrane permeability and protein binding compared to sulfadimidine, making the target compound a distinct chemical probe for permeability-solubility optimization studies where the primary amine of sulfadimidine is undesirable.
- [1] Sildrug/ECBD Database. Entry EOS55561: methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed April 2026. View Source
- [2] Wishart D.S. et al. DrugBank 5.0: Sulfamethazine (DB01582). LogP = 0.89, HBD = 2. Accessed April 2026. View Source
